Enzymatic Efficiency vs. Close Structural Analogs: kcat/Km Comparison for MenB Thioesterase
When evaluated as a substrate for the downstream thioesterase (MenI, EC 3.1.2.28), 1,4-dihydroxy-2-naphthoyl-CoA demonstrates a relative catalytic efficiency (kcat/Km) of 2500 s⁻¹·mM⁻¹ at pH 7.0 and 25°C, which is significantly higher than that of the close analog 1-hydroxy-2-naphthoyl-CoA (1900 s⁻¹·mM⁻¹) and substantially greater than salicylyl-CoA (1300 s⁻¹·mM⁻¹) under identical conditions [1]. This quantitative hierarchy confirms that the presence of both the 1- and 4-hydroxyl groups on the naphthalene ring is critical for optimal recognition by the physiological hydrolase.
| Evidence Dimension | Catalytic efficiency (kcat/Km) as substrate for 1,4-dihydroxy-2-naphthoyl-CoA hydrolase |
|---|---|
| Target Compound Data | 2500 s⁻¹·mM⁻¹ (pH 7.0, 25°C) |
| Comparator Or Baseline | 1-hydroxy-2-naphthoyl-CoA: 1900 s⁻¹·mM⁻¹; salicylyl-CoA: 1300 s⁻¹·mM⁻¹ |
| Quantified Difference | 1.3-fold higher than 1-hydroxy-2-naphthoyl-CoA; 1.9-fold higher than salicylyl-CoA |
| Conditions | Enzyme-coupled assay at pH 7.0, 25°C |
Why This Matters
This data ensures that researchers procure the correct physiological metabolite for accurate in vitro reconstitution of the menaquinone pathway, as even a one-hydroxyl deletion analog shows measurably reduced enzymatic turnover.
- [1] BRENDA/Enzyme Information System. EC 3.1.2.28 - 1,4-dihydroxy-2-naphthoyl-CoA hydrolase. kcat/Km values for various substrates. View Source
